molecular formula C6H14ClN B3025611 trans-3,4-Dimethylpyrrolidine hydrochloride CAS No. 1638221-50-7

trans-3,4-Dimethylpyrrolidine hydrochloride

Cat. No.: B3025611
CAS No.: 1638221-50-7
M. Wt: 135.63
InChI Key: NENQMVAHTAYJTP-KGZKBUQUSA-N
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Description

Chemical Structure and Properties trans-3,4-Dimethylpyrrolidine hydrochloride is a bicyclic amine derivative with the molecular formula C₆H₁₄ClN and a molecular weight of 135.63 g/mol (CAS: 1365630-02-9; alternative CAS: 1820569-23-0 noted in some sources) . The compound features a five-membered pyrrolidine ring with methyl groups in the trans-3 and trans-4 positions, stabilized as a hydrochloride salt (95% purity) . It is widely used as a chiral building block in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological and metabolic pathways .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-3,4-dimethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENQMVAHTAYJTP-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820569-23-0
Record name Pyrrolidine, 3,4-dimethyl-, hydrochloride (1:1), (3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820569-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dimethylpyrrolidine hydrochloride typically involves the reaction of 3,4-dimethylpyrrolidine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the formation of the desired trans isomer .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is usually produced in solid form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Asymmetric Synthesis:
trans-3,4-Dimethylpyrrolidine hydrochloride serves as a chiral auxiliary in asymmetric synthesis. Its ability to create enantiomerically pure compounds is crucial for producing pharmaceuticals that require specific stereochemistry for efficacy. This application is particularly relevant in the synthesis of biologically active molecules .

2. Drug Development:
The compound's chiral properties are exploited in the development of various drugs. For example, it has been utilized in synthesizing compounds that target neurological disorders, such as epilepsy and depression. Research has indicated that derivatives of pyrrolidine can exhibit protective effects against cramp induced by thiosemicarbazide and improve cerebral functions in geriatric patients . Additionally, it has potential applications in treating neurodegenerative disorders and pain management .

3. Industrial Applications:
In industrial settings, this compound is used as an intermediate in the synthesis of fine chemicals and other organic compounds. Its role as a building block for various chemical reactions enhances its utility in producing complex molecules efficiently .

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

  • Synthesis of Codonopsinine: A study demonstrated the total synthesis of codonopsinine using this compound as a key intermediate. The process involved gold-mediated tandem catalysis to construct the pyrrolidine core effectively .
  • Neurological Applications: A patent described the use of branched alkyl pyrrolidines for treating conditions like epilepsy and anxiety. The findings support the therapeutic potential of compounds derived from this compound in managing neurological disorders .

Mechanism of Action

The mechanism of action of trans-3,4-Dimethylpyrrolidine hydrochloride involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. This ensures the production of enantiomerically pure compounds, which are crucial in many biological and pharmaceutical applications .

Comparison with Similar Compounds

Physicochemical Characteristics

  • Appearance : Solid (exact physical state varies with crystalline form).
  • Solubility: Highly soluble in polar solvents like water and methanol due to its ionic hydrochloride form.
  • Stability : Stable under recommended storage conditions (dry, inert atmosphere) .

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of trans-3,4-dimethylpyrrolidine hydrochloride, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Notes
trans-3,4-Dimethylpyrrolidine HCl C₆H₁₄ClN 135.63 1365630-02-9 Trans-3,4-methyl groups; high solubility in polar solvents. Pharmaceutical intermediates
trans-2,5-Dimethylpyrrolidine HCl C₆H₁₄ClN 135.63 114143-75-8 Structural isomer with methyl groups at 2,5-positions. Similar reactivity, distinct steric effects
cis-3,4-Dibromo-3,4-dimethylpyrrolidine HCl C₆H₁₂Br₂ClN 293.43 N/A Bromine substituents increase molecular weight; cis-configuration. Potential halogenated drug precursor
trans-3,5-Dimethylpiperidine HCl C₇H₁₆ClN 150.66 67288-91-9 Six-membered piperidine ring; trans-3,5-methyl groups. Broader ring size alters conformation
trans-3,4-Dihydroxypyrrolidine HCl C₄H₁₀ClNO₂ 147.58 519188-72-8 Hydroxyl groups enhance polarity; reduced lipophilicity. Glycosidase inhibition studies

Structural and Functional Differences

In contrast, hydroxyl groups in trans-3,4-dihydroxypyrrolidine HCl increase hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability . Halogenated Derivatives: Bromine in cis-3,4-dibromo-3,4-dimethylpyrrolidine HCl adds significant molecular weight (293.43 g/mol) and may confer electrophilic reactivity, useful in cross-coupling reactions .

Ring Size and Conformation :

  • Piperidine vs. Pyrrolidine : trans-3,5-Dimethylpiperidine HCl (six-membered ring) adopts a chair conformation, offering distinct spatial arrangements compared to the envelope conformation of pyrrolidine derivatives. This affects binding to targets like opioid receptors, where ring size modulates activity .

Hydroxylated analogs like trans-3,4-dihydroxypyrrolidine HCl may undergo glucuronidation, similar to nicotine’s 3'-hydroxycotinine pathway .

Biological Activity

Overview

trans-3,4-Dimethylpyrrolidine hydrochloride is a chiral pyrrolidine derivative with the molecular formula C6H14ClN. Its structural characteristics make it an important compound in organic synthesis and biological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula: C6H14ClN
  • Chirality: Exists as a mixture of trans and cis isomers, with the trans isomer being more widely studied.
  • Synthesis: Commonly synthesized through asymmetric reactions, utilizing its chiral nature to produce enantiomerically pure compounds.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound's chiral center allows it to influence the stereochemistry of the resulting products in asymmetric synthesis. It can form stable complexes with various substrates, making it a valuable tool in stereoselective reactions.

Biological Applications

  • Pharmaceutical Development:
    • Acts as a building block for synthesizing bioactive molecules.
    • Explored for potential therapeutic applications targeting specific receptors or enzymes .
  • Enzyme Inhibition:
    • Recent studies indicate that derivatives of pyrrolidine can selectively inhibit kinases, such as CK1γ and CK1ε, with nanomolar activity .
    • The spatial disposition of substituents on the pyrrolidine scaffold influences its biological activity towards specific targets.
  • Cancer Research:
    • Compounds derived from pyrrolidine have shown promise in cancer treatment by inducing apoptosis in fast-dividing cells through various mechanisms, including inhibition of tubulin polymerization .

Case Studies

  • Study on Kinase Inhibition:
    A study demonstrated that hydroxyl-functionalized pyrrolidine derivatives exhibited selectivity for CK1 in enzyme assays against a panel of 320 different kinases, highlighting the importance of chirality in drug design .
  • Anticancer Activity:
    Research on cycloplatinated complexes showed that certain pyrrolidine derivatives displayed moderate cytotoxic activity against human tumor cell lines A549 (lung carcinoma) and HeLa (cervix carcinoma), suggesting their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

CompoundBiological ActivityMechanism of Action
trans-3,4-Dimethylpyrrolidine HClAnticancer properties; enzyme inhibitionInteraction with specific kinases
cis-3,4-Dimethylpyrrolidine HClLess studied; potential for similar usesSimilar mechanisms but different efficacy
N-MethylpyrrolidineAntioxidant; anti-inflammatoryVarious mechanisms including radical scavenging

Q & A

Q. What synthetic methodologies are recommended to achieve high enantiomeric purity in trans-3,4-Dimethylpyrrolidine hydrochloride?

To optimize enantiomeric purity, chiral resolution techniques such as diastereomeric salt formation with optically active acids (e.g., tartaric acid) or chromatography using chiral stationary phases (CSPs) are critical. For example, analogous pyrrolidine derivatives (e.g., trans-3,5-dimethylpiperidine hydrochloride) have been synthesized using enantioselective catalytic hydrogenation or enzymatic resolution . Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) under controlled temperature gradients can further enhance purity. Confirm stereochemistry using circular dichroism (CD) or single-crystal X-ray diffraction .

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., trans-3,4 methyl groups) and absence of cis-isomer peaks.
  • HPLC-MS : Use reverse-phase HPLC with a C18 column and mass spectrometry to verify molecular weight and detect impurities.
  • Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (±0.3% tolerance). Reference methods for related compounds, such as enzymatic hydrolysis for derivative analysis , can be adapted.

Q. What are effective strategies to mitigate hygroscopicity in hydrochloride salts of pyrrolidine derivatives?

Hygroscopicity can be minimized by:

  • Storing the compound in desiccators with anhydrous silica gel or under inert gas (argon/nitrogen).
  • Lyophilization : Freeze-drying the hydrochloride salt to remove residual solvents.
  • Coating : Encapsulating the compound in moisture-resistant matrices (e.g., cyclodextrins) for long-term stability. Handling protocols from studies on hygroscopic allylamine hydrochlorides (e.g., ultrasonic ethanol washing and laminar flow drying) are applicable .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity predictions for this compound under varying pH conditions?

Density Functional Theory (DFT) simulations can predict protonation states and nucleophilic sites. For instance:

  • At pH < 2 , the pyrrolidine nitrogen is fully protonated, reducing ring strain and favoring SN1 mechanisms.
  • At pH 7–9 , partial protonation may lead to unexpected ring-opening reactions. Validate models experimentally via kinetic studies (e.g., monitoring degradation rates via HPLC) and comparing with analogous compounds like trans-4-fluoropyrrolidine derivatives .

Q. What advanced techniques address discrepancies in chiral separation efficiency for this compound?

Contradictions in chiral resolution may arise from column loading capacity or mobile phase composition. Solutions include:

  • Dynamic Chromatography : Adjusting temperature and flow rates to enhance enantiomer separation.
  • Ion-Pairing Agents : Adding chiral counterions (e.g., camphorsulfonic acid) to improve CSP performance. Reference studies on trans-3,7-dimethyl-2,6-octadien-1-allylamine separation using ion-pair HPLC .

Q. How do substituent positions (3,4 vs. 2,5) influence the stability of dimethylpyrrolidine hydrochlorides in aqueous solutions?

  • Steric Effects : 3,4-substituents increase steric hindrance, reducing hydrolysis rates compared to 2,5-isomers.
  • Electronic Effects : Electron-donating methyl groups at 3,4 positions stabilize the protonated nitrogen, delaying degradation. Conduct accelerated stability testing (40°C/75% RH for 6 months) and compare with degradation profiles of 2,5-dimethoxyphenethylamine hydrochloride .

Methodological Tables

Q. Table 1: Comparison of Hydrolysis Methods for Pyrrolidine Derivatives

MethodConditionsApplicationReference
Acidic Hydrolysis6M HCl, 110°C, 24hCleavage of amine derivatives
Enzymatic Hydrolysisβ-Glucuronidase, pH 5, 37°C, 18hMetabolite analysis (e.g., glucuronides)

Q. Table 2: Analytical Techniques for Stereochemical Validation

TechniqueParametersSensitivity
X-ray DiffractionSingle-crystal, Cu-Kα radiationAtomic-level resolution
CD Spectroscopy190–250 nm, 25°CDetects minor enantiomeric impurities

Key Considerations

  • Avoid Contaminated Sources : Ensure reagents (e.g., hexatrimethylammonium bromide) are purified via recrystallization or column chromatography before use .
  • Data Reproducibility : Replicate experiments across multiple batches to account for variability in hydrochloride salt crystallization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3,4-Dimethylpyrrolidine hydrochloride
Reactant of Route 2
trans-3,4-Dimethylpyrrolidine hydrochloride

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